Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide
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Overview
Description
Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide typically involves multiple steps, including the formation of the isoquinoline core, followed by the introduction of the dimethoxy groups and the quaternization of the nitrogen atom. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different isoquinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives and quaternary ammonium compounds. Examples are:
- 3,4-Dihydroisoquinoline derivatives
- Quaternary ammonium salts with different substituents
Uniqueness
Trimethyl-(2-(3,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1-on))ethylammonium diiodide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
132680-99-0 |
---|---|
Molecular Formula |
C18H30I2N2O2 |
Molecular Weight |
560.3 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)ethyl-trimethylazanium;iodide;hydroiodide |
InChI |
InChI=1S/C18H29N2O2.2HI/c1-18(2)12-13-10-16(21-6)17(22-7)11-14(13)15(19-18)8-9-20(3,4)5;;/h10-11H,8-9,12H2,1-7H3;2*1H/q+1;;/p-1 |
InChI Key |
FZKAKRZUYIGNPV-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)CC[N+](C)(C)C)OC)OC)C.I.[I-] |
Origin of Product |
United States |
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